molecular formula C7H9ClO4 B13222868 Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13222868
M. Wt: 192.60 g/mol
InChI Key: AKFQCEKPGHEFFM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C7H9ClO4 and a molecular weight of 192.60 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with chloroform and a base under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetone. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chlorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C7H9ClO4

Molecular Weight

192.60 g/mol

IUPAC Name

methyl 2-chloro-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C7H9ClO4/c1-10-5(9)7(8)6(12-7)2-3-11-4-6/h2-4H2,1H3

InChI Key

AKFQCEKPGHEFFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCOC2)Cl

Origin of Product

United States

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